Lapaquistat

Beschreibung

This compound is an inhibitor of squalene synthase, an enzyme downstream of HMG-CoA reductase in the synthesis of cholesterol. Squalene synthase catalyzes the dimerization of farnesyl-pyrophosphate to squalene, the first step in the cholesterol biosynthetic pathway that is solely committed to the production of cholesterol. Development of this agent was haulted do to potential hepatic toxicity.

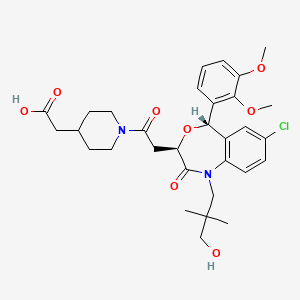

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUKVZPMPJBFK-LEAFIULHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189059-71-0 | |

| Record name | Lapaquistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189059-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapaquistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapaquistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAPAQUISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lapaquistat: A Technical Guide to its Mechanism of Action in Cholesterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting an enzymatic step committed solely to sterol production, this compound was developed as an alternative to statins for the management of hypercholesterolemia. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the experimental protocols used to characterize its inhibitory effects and presents quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and cellular effects. While clinical development was halted due to hepatic safety concerns at higher doses, the extensive research on this compound offers valuable insights into the therapeutic potential and challenges of targeting squalene synthase.

Introduction to this compound and its Target: Squalene Synthase

This compound acetate is the prodrug of the active metabolite, T-91485, which acts as a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] Unlike HMG-CoA reductase, the target of statins, squalene synthase is located further downstream in the pathway.[1] This specific point of intervention was hypothesized to reduce cholesterol levels without depleting essential non-sterol isoprenoids derived from FPP, such as coenzyme Q10, potentially avoiding some of the side effects associated with statins.[3]

Mechanism of Action: Inhibition of the Cholesterol Synthesis Pathway

This compound's primary mechanism of action is the competitive inhibition of squalene synthase. This blockade prevents the conversion of FPP to squalene, thereby reducing the intracellular pool of cholesterol. The reduction in hepatic cholesterol levels leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of genes involved in cholesterol homeostasis, most notably the low-density lipoprotein receptor (LDLR).[4][5] Increased LDLR expression on the surface of hepatocytes enhances the clearance of LDL-cholesterol from the circulation, which is the principal therapeutic effect.[4][5]

References

Lapaquistat: A Technical Deep Dive into Squalene Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting an enzyme downstream of HMG-CoA reductase, the target of statins, this compound was developed to lower low-density lipoprotein cholesterol (LDL-C) with a potentially different side-effect profile. Extensive clinical trials demonstrated its efficacy in reducing LDL-C, both as a monotherapy and in combination with statins. However, its development was halted in Phase III due to concerns about potential liver toxicity at higher doses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from clinical and preclinical studies, and detailed experimental protocols for its evaluation.

Introduction to this compound and Squalene Synthase

This compound acetate is the prodrug of the active compound, this compound (T-91485). It belongs to the class of 4,1-benzoxazepine-3-acetic acid derivatives and acts as a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] This position in the pathway is significant because it is downstream of the production of essential non-sterol isoprenoids, such as coenzyme Q10, which are reduced by HMG-CoA reductase inhibitors (statins).[3] The inhibition of squalene synthase leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates LDL receptor expression and increases the clearance of LDL-C from the circulation.[4]

Mechanism of Action

This compound's primary pharmacological action is the potent and selective inhibition of squalene synthase. This inhibition blocks the conversion of FPP to squalene, leading to a reduction in the de novo synthesis of cholesterol in the liver.[5] The accumulation of FPP does not appear to cause significant toxicity, and it can be diverted to other metabolic pathways. The overall effect is a decrease in intracellular cholesterol levels, which triggers a cellular response to restore cholesterol homeostasis, primarily through the upregulation of LDL receptors on the surface of hepatocytes. This increases the removal of LDL-C from the bloodstream.[4]

Quantitative Data

This compound demonstrated significant lipid-lowering effects in numerous clinical trials. The data presented below is a summary from pooled analyses of Phase II and Phase III studies.[4][6]

Efficacy Data: Lipid Parameter Modulation

| Parameter | This compound Dose | Monotherapy (% Change vs. Placebo) | Combination Therapy with Statin (% Change vs. Placebo) |

| LDL-C | 25 mg | - | - |

| 50 mg | -18.0% | -14.0% | |

| 100 mg | -21.6% to -23.4%[4][6] | -18.0% to -19.0% | |

| Non-HDL-C | 100 mg | Significant Reduction | Significant Reduction |

| Total Cholesterol | 100 mg | Significant Reduction | Significant Reduction |

| Apolipoprotein B | 100 mg | Significant Reduction | Significant Reduction |

| Triglycerides | 100 mg | Significant Reduction | Significant Reduction |

| HDL-C | 100 mg | No Significant Change | No Significant Change |

| Apolipoprotein A1 | 100 mg | No Significant Change | No Significant Change |

| hs-CRP | 100 mg | Significant Reduction | Significant Reduction |

Safety Data: Adverse Events

The clinical development of this compound was terminated due to observations of potential hepatic toxicity at the 100 mg dose.[4]

| Adverse Event | This compound 100 mg | Placebo/Comparator |

| ALT Elevation (≥3x ULN on ≥2 consecutive visits) | 2.0% - 2.7%[4] | 0.3% - 0.7%[4] |

| Patients meeting Hy's Law Criteria | 2 patients[4] | 0 patients |

| Total Adverse Events | Higher than placebo[4] | - |

Pharmacokinetic Data (Preclinical)

| Species | Bioavailability (Oral) | Primary Active Metabolite | Key Findings |

| Rats | 3.5%[7] | M-I (T-91485) | Most of the parent drug is hydrolyzed to M-I during intestinal absorption. Liver concentrations of M-I are significantly higher than plasma concentrations.[7] |

| Dogs | 8.2%[7] | M-I (T-91485) | Similar to rats, with M-I being the main component in plasma.[7] |

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol is adapted from methodologies used for evaluating squalene synthase inhibitors.[1]

Objective: To determine the in vitro potency of this compound in inhibiting squalene synthase activity.

Materials:

-

Rat liver microsomes (source of squalene synthase)

-

[3H]-farnesyl pyrophosphate ([3H]-FPP)

-

This compound (or its active metabolite T-91485)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT

-

NADPH

-

Scintillation fluid

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane/ethyl acetate solvent system (e.g., 9:1 v/v)

-

Squalene standard

Procedure:

-

Microsome Preparation: Prepare rat liver microsomes from fresh or frozen tissue by differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

NADPH (final concentration ~1 mM)

-

Rat liver microsomes (~50-100 µg protein)

-

This compound at various concentrations (e.g., from 1 nM to 100 µM) or vehicle (DMSO).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Start the reaction by adding [3H]-FPP (final concentration ~1-5 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Termination of Reaction: Stop the reaction by adding 1 M HCl.

-

Extraction: Extract the lipids (containing [3H]-squalene) by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

-

TLC Separation: Spot the hexane extract onto a silica gel TLC plate alongside a squalene standard. Develop the TLC plate using a hexane/ethyl acetate solvent system.

-

Quantification: Visualize the squalene standard (e.g., with iodine vapor). Scrape the silica gel from the area corresponding to the squalene standard into a scintillation vial. Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of squalene synthase activity for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Cholesterol Biosynthesis Assay

This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor into newly synthesized cholesterol.[8]

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.

Materials:

-

HepG2 cells (or other suitable liver cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

[14C]-acetic acid, sodium salt

-

This compound

-

Lipid extraction solvents: Hexane:Isopropanol (3:2, v/v)

-

TLC plates (silica gel)

-

Cholesterol standard

-

Scintillation fluid

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach 80-90% confluency.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle) in serum-free medium for 2-4 hours.

-

Radiolabeling: Add [14C]-acetate to the medium and incubate for an additional 2-4 hours.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a glass tube.

-

Add the hexane:isopropanol solvent mixture to the cell suspension, vortex thoroughly, and allow the lipids to extract.

-

Centrifuge to pellet the cell debris.

-

-

Lipid Separation:

-

Transfer the lipid-containing supernatant to a new tube and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).

-

Spot the extract onto a silica gel TLC plate alongside a cholesterol standard.

-

Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

-

Quantification:

-

Visualize the cholesterol standard (e.g., with iodine vapor).

-

Scrape the silica gel from the area corresponding to the cholesterol standard into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Determine the amount of [14C]-acetate incorporated into cholesterol for each treatment condition. Calculate the percent inhibition of cholesterol biosynthesis relative to the vehicle control and determine the EC₅₀ value.

In Vivo Evaluation in an Animal Model

The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a well-established animal model for familial hypercholesterolemia and has been used in the preclinical evaluation of this compound.[1]

Objective: To evaluate the lipid-lowering efficacy and effects on atherosclerosis of this compound in an in vivo model.

Experimental Design:

-

Animals: Male WHHL rabbits.

-

Groups:

-

Control group (standard chow).

-

This compound low-dose group (e.g., 10 mg/kg/day mixed with chow).

-

This compound high-dose group (e.g., 30 mg/kg/day mixed with chow).

-

-

Duration: 12-24 weeks.

Procedure:

-

Acclimatization: Acclimate the rabbits to the housing conditions for at least one week before the start of the study.

-

Baseline Measurements: Collect baseline blood samples for lipid profile analysis.

-

Treatment: Administer this compound mixed in the daily chow for the duration of the study.

-

Monitoring:

-

Monitor body weight and food consumption regularly.

-

Collect blood samples at regular intervals (e.g., every 4 weeks) for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

-

-

Terminal Procedures:

-

At the end of the study, anesthetize the animals and collect a final blood sample.

-

Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Excise the aorta and heart for histopathological analysis of atherosclerotic plaques.

-

-

Tissue Analysis:

-

Stain sections of the aorta with Oil Red O to visualize lipid-rich plaques.

-

Perform morphometric analysis to quantify the plaque area.

-

Immunohistochemistry can be performed to characterize the cellular composition of the plaques (e.g., macrophages, smooth muscle cells).

-

-

Data Analysis: Compare the lipid profiles and atherosclerotic lesion development in the this compound-treated groups to the control group using appropriate statistical methods.

Conclusion

This compound is a well-characterized squalene synthase inhibitor that effectively lowers LDL-C. Its development provided valuable insights into the potential and challenges of targeting this enzyme for the treatment of hypercholesterolemia. While its clinical journey was halted due to safety concerns, the extensive data gathered from its preclinical and clinical programs remain a significant resource for researchers in the field of lipid-lowering drug development. The experimental protocols detailed in this guide provide a framework for the evaluation of future squalene synthase inhibitors and other novel lipid-lowering agents.

References

- 1. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Watanabe heritable hyperlipidemic rabbit. Animal model for familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Lapaquistat Acetate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat acetate (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Developed as a cholesterol-lowering agent, it represents a class of drugs designed to offer an alternative to statins by targeting a downstream step in cholesterol production. While demonstrating efficacy in reducing low-density lipoprotein cholesterol (LDL-C), its clinical development was halted due to concerns of hepatotoxicity at higher doses.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound acetate.

Chemical Structure and Properties

This compound acetate is a complex synthetic molecule belonging to the 4,1-benzoxazepine class of compounds.[4][5]

Chemical Name: 2-(1-(2-((3R,5S)-1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1][2]oxazepin-3-yl)acetyl)piperidin-4-yl)acetic acid[6]

Table 1: Physicochemical Properties of this compound Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₁ClN₂O₉ | [6] |

| Molecular Weight | 645.14 g/mol | [6] |

| CAS Number | 189060-13-7 | [3] |

| Appearance | Solid powder | [6] |

| Melting Point | 194-196 °C | [6] |

| Solubility | Soluble in DMSO. In vivo formulations have been prepared in 10% DMSO and 90% corn oil. | [1] |

Mechanism of Action: Inhibition of Squalene Synthase

This compound acetate acts as a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase) with respect to its substrate, farnesyl pyrophosphate (FPP).[2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of FPP to form squalene.[7] By blocking this enzyme, this compound acetate prevents the formation of squalene and all subsequent sterol intermediates, leading to a reduction in de novo cholesterol synthesis.[8] This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, increasing the clearance of LDL-C from the circulation.[5]

A key theoretical advantage of inhibiting squalene synthase over HMG-CoA reductase (the target of statins) is the preservation of the synthesis of essential non-sterol isoprenoids, such as ubiquinone (Coenzyme Q10), which are derived from FPP.[8]

Experimental Protocols

Synthesis of this compound Acetate

The synthesis of this compound acetate involves the construction of the core 4,1-benzoxazepine ring system followed by the addition of the side chains. While a detailed, step-by-step protocol for this compound acetate is proprietary, the general synthesis of 4,1-benzoxazepine derivatives as squalene synthase inhibitors has been described in the scientific literature.[2][4] The synthesis generally proceeds through the following key steps:

For specific reaction conditions, reagents, and purification methods, consulting the primary literature on the synthesis of 4,1-benzoxazepine derivatives is recommended.[2][4]

Squalene Synthase Inhibition Assay

The inhibitory activity of this compound acetate on squalene synthase is typically determined using a radiometric assay.[1] The general principle involves incubating the enzyme with its radiolabeled substrate, [¹⁴C]-farnesyl pyrophosphate, in the presence and absence of the inhibitor. The amount of radiolabeled squalene produced is then quantified to determine the extent of inhibition.

Key Components of the Assay:

-

Enzyme Source: Microsomal fractions from rat liver or cultured cells (e.g., HepG2) are common sources of squalene synthase.[4]

-

Substrate: [¹⁴C]-Farnesyl pyrophosphate.

-

Cofactors: NADPH and magnesium ions are required for enzyme activity.[4]

-

Reaction Buffer: A suitable buffer to maintain pH, typically around 7.4.

-

Detection: The reaction mixture is extracted with an organic solvent (e.g., hexane) to separate the lipophilic squalene from the aqueous components. The radioactivity in the organic phase is then measured using liquid scintillation counting.

General Protocol Outline:

-

Prepare a reaction mixture containing the buffer, cofactors, and squalene synthase enzyme preparation.

-

Add varying concentrations of this compound acetate (or vehicle control) to the reaction mixtures and pre-incubate.

-

Initiate the reaction by adding [¹⁴C]-farnesyl pyrophosphate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong base).

-

Extract the radiolabeled squalene into an organic solvent.

-

Quantify the radioactivity in the organic phase.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Animal Studies for Hypercholesterolemia

The in vivo efficacy of this compound acetate has been evaluated in various animal models of hypercholesterolemia. A representative study design is outlined below, based on research conducted in Watanabe Heritable Hyperlipidemic (WHHL) rabbits.

Pharmacokinetics

This compound acetate is a prodrug that is rapidly hydrolyzed to its active metabolite, M-I, in the intestine.[2]

Table 2: Pharmacokinetic Parameters of this compound Acetate in Animals (10 mg/kg oral dose)

| Species | Bioavailability (%) | Primary Active Moiety in Plasma | Primary Route of Excretion | Reference(s) |

| Rat | 3.5 | M-I (hydrolyzed form) | Fecal | [2] |

| Dog | 8.2 | M-I (hydrolyzed form) | Fecal | [2] |

In both rats and dogs, the concentrations of the active metabolite (M-I) were found to be significantly higher in the liver, the primary site of cholesterol synthesis, compared to the plasma.[2]

Clinical Trials

This compound acetate underwent extensive phase II and III clinical trials involving over 6,000 patients with hypercholesterolemia.[3][9]

Efficacy

The clinical trials demonstrated that this compound acetate effectively lowered LDL-C in a dose-dependent manner, both as a monotherapy and in combination with statins.[3]

Table 3: Summary of this compound Acetate Efficacy Data

| Treatment | Dosage | Duration | LDL-C Reduction (%) | Reference(s) |

| Monotherapy vs. Placebo | 50 mg/day | 12 weeks | 18% | [10] |

| Monotherapy vs. Placebo | 100 mg/day | 12 weeks | 23% | [10] |

| Coadministration with Statins | 50 mg/day | 24 weeks | Additional 14% | [10] |

| Coadministration with Statins | 100 mg/day | 24 weeks | Additional 19% | [10] |

This compound acetate also demonstrated beneficial effects on other lipid parameters, including reductions in non-HDL-C, total cholesterol, apolipoprotein B, and triglycerides.[10]

Safety and Discontinuation

The clinical development of this compound acetate was terminated due to safety concerns, specifically hepatotoxicity observed at the 100 mg dose.[2][3]

Table 4: Key Safety Findings from Pooled Clinical Trial Data

| Adverse Event | This compound Acetate (100 mg) | Placebo/Control | Reference(s) |

| ALT ≥ 3x Upper Limit of Normal (consecutive visits) | 2.0% - 2.7% | 0.3% - 0.7% | [3] |

| Meeting Hy's Law Criteria | 2 patients | 0 | [3] |

The 50 mg dose did not show a similar risk of liver enzyme elevation, but the reduction in LDL-C was not considered commercially viable compared to existing therapies.[5]

Conclusion

This compound acetate is a well-characterized squalene synthase inhibitor that demonstrated the potential of this therapeutic target for lowering LDL-C. Its development provided valuable insights into the efficacy and challenges of inhibiting cholesterol synthesis at a step downstream from HMG-CoA reductase. While the clinical journey of this compound acetate was halted due to hepatotoxicity, the extensive research conducted on this compound continues to be a valuable resource for scientists and researchers in the field of lipid-lowering drug development. The data and methodologies associated with this compound acetate serve as an important case study for the development of novel therapeutics for hypercholesterolemia.

References

- 1. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 5. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different analogues of farnesyl pyrophosphate inhibit squalene synthase and protein:farnesyltransferase to different extents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Squalene Synthase Inhibitor this compound Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]

Lapaquistat's Impact on Mevalonate Pathway Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Unlike statins, which target the upstream enzyme HMG-CoA reductase, this compound acts at a downstream step, leading to a distinct profile of effects on mevalonate pathway intermediates. This technical guide provides an in-depth analysis of the quantitative changes in these intermediates, detailed experimental protocols for their measurement, and visualizations of the underlying biochemical pathways and workflows. The data presented herein is crucial for understanding the mechanism of action of squalene synthase inhibitors and for guiding future drug development efforts in this class.

Introduction: The Mevalonate Pathway and Squalene Synthase Inhibition

The mevalonate pathway is a complex and vital metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for numerous cellular processes such as protein prenylation, cell signaling, and the synthesis of coenzyme Q10 (ubiquinone) and dolichols.

Statins, the most widely used class of cholesterol-lowering drugs, inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. This early-stage inhibition effectively reduces cholesterol synthesis but also leads to the depletion of downstream isoprenoids, which can contribute to certain side effects.

This compound, as a squalene synthase inhibitor, offers a more targeted approach. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of FPP into squalene. By inhibiting this enzyme, this compound effectively lowers cholesterol production without depleting the upstream pool of FPP and GGPP. In fact, evidence suggests that the blockage of FPP consumption for squalene synthesis leads to an accumulation of these crucial isoprenoid intermediates.

Quantitative Effects of this compound on Mevalonate Pathway Intermediates

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and its active metabolite (TAK-475 M-I) on the levels of various mevalonate pathway intermediates.

In Vitro Effects on Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP), and Farnesol (FOH)

The following data is derived from a study by Suzuki et al. (2016) on the human monocytic cell line THP-1, treated with the active metabolite of this compound (TAK-475 M-I) for 48 hours.

| Intermediate | Concentration of TAK-475 M-I (nmol/L) | Mean Concentration (pmol/10^6 cells) | Fold Change vs. Control |

| FPP | 0 (Control) | 0.25 | 1.0 |

| 30 | 0.52 | 2.1 | |

| 100 | 1.25 | 5.0 | |

| 150 | 1.80 | 7.2 | |

| 300 | 2.90 | 11.6 | |

| 1000 | 5.80 | 23.2 | |

| GGPP | 0 (Control) | 0.18 | 1.0 |

| 30 | 0.28 | 1.6 | |

| 100 | 0.45 | 2.5 | |

| 150 | 0.58 | 3.2 | |

| 300 | 0.85 | 4.7 | |

| 1000 | 1.50 | 8.3 | |

| FOH | 0 (Control) | 0.10 | 1.0 |

| 30 | 0.15 | 1.5 | |

| 100 | 0.22 | 2.2 | |

| 150 | 0.28 | 2.8 | |

| 300 | 0.40 | 4.0 | |

| 1000 | 0.65 | 6.5 |

Data is estimated from graphical representations in the source publication and presented to illustrate the dose-dependent trend.

In Vivo Effects on Coenzyme Q10 (Ubiquinone)

The following data is from a study by Shiomi et al. in Watanabe heritable hyperlipidemic (WHHL) rabbits treated with this compound acetate for 32 weeks.

| Tissue | Treatment Group | Mean Coenzyme Q10 Level (µg/g tissue or µg/mL plasma) | Fold Change vs. Control |

| Plasma | Control | 0.38 | 1.0 |

| This compound (100 mg/kg/day) | 0.50 | 1.3 | |

| This compound (200 mg/kg/day) | 0.51 | 1.3 | |

| Liver | Control | 125.6 | 1.0 |

| This compound (100 mg/kg/day) | 201.0 | 1.6 | |

| This compound (200 mg/kg/day) | 238.6 | 1.9 | |

| Soleus Muscle | Control | 35.2 | 1.0 |

| This compound (100 mg/kg/day) | 49.3 | 1.4 | |

| This compound (200 mg/kg/day) | 49.3 | 1.4 |

Effects on Dolichol Synthesis

Direct quantitative data for the effect of this compound on dolichol levels is not currently available in the published literature. However, studies on other squalene synthase inhibitors, such as zaragozic acid, have demonstrated that blocking this enzyme can redirect the metabolic flux of FPP towards the synthesis of dolichol. This is because both cholesterol and dolichol synthesis pathways utilize FPP as a common precursor. By inhibiting the cholesterol synthesis branch, more FPP is available for the dolichol synthesis pathway. It is therefore hypothesized that this compound would similarly lead to an increase in dolichol and dolichol-phosphate levels.

Experimental Protocols

This section provides detailed methodologies for the quantification of key mevalonate pathway intermediates, based on the protocols described in the cited literature.

Quantification of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) in Cultured Cells

This protocol is adapted from the methodology described by Suzuki et al. (2016).

3.1.1. Materials and Reagents

-

Cultured cells (e.g., THP-1)

-

This compound active metabolite (TAK-475 M-I)

-

Methanol

-

Ammonium hydroxide

-

Internal standards (e.g., deuterated FPP and GGPP)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3.1.2. Sample Preparation

-

Culture cells to the desired density and treat with various concentrations of TAK-475 M-I for the specified duration (e.g., 48 hours).

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the isoprenoids using a suitable solvent system, such as methanol containing an internal standard.

-

Centrifuge the samples to pellet cellular debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the isoprenoids using a reverse-phase C18 column with a gradient elution program.

-

Detect and quantify FPP and GGPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and the internal standard.

-

Construct a calibration curve using known concentrations of FPP and GGPP standards to quantify the levels in the cell extracts.

Quantification of Coenzyme Q10 in Plasma and Tissues

This protocol is based on the methodology used by Shiomi et al.

3.2.1. Materials and Reagents

-

Plasma or tissue homogenates

-

Hexane

-

Methanol

-

Coenzyme Q9 (as an internal standard)

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector

3.2.2. Sample Preparation

-

To a known volume of plasma or tissue homogenate, add the internal standard (Coenzyme Q9).

-

Extract the lipids, including Coenzyme Q10, using a two-phase solvent system, typically a mixture of hexane and methanol.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Carefully collect the upper hexane layer, which contains the Coenzyme Q10.

-

Evaporate the hexane extract to dryness under nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

3.2.3. HPLC Analysis

-

Inject the reconstituted sample into the HPLC system.

-

Separate Coenzyme Q10 and the internal standard on a reverse-phase C18 column using an isocratic mobile phase (e.g., a mixture of methanol, ethanol, and 2-propanol with a supporting electrolyte).

-

Detect the eluting compounds using an electrochemical detector set at a specific reduction potential.

-

Quantify the amount of Coenzyme Q10 by comparing its peak area to that of the internal standard and a standard curve prepared with known amounts of Coenzyme Q10.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The Mevalonate Pathway and the Site of this compound Inhibition.

Caption: Experimental Workflow for Isoprenoid Quantification.

Discussion and Implications

The available data clearly demonstrate that this compound, by inhibiting squalene synthase, leads to a significant, dose-dependent accumulation of the upstream isoprenoid intermediates FPP and GGPP in vitro. This is a key differentiator from statins, which deplete these essential molecules. The increase in FPP and GGPP has several important biological implications:

-

Preservation of Essential Cellular Functions: The maintenance of FPP and GGPP pools ensures that crucial cellular processes such as protein prenylation, which is vital for the function of small GTPases involved in cell signaling, are not impaired.

-

Potential for Enhanced Non-Sterol Isoprenoid Synthesis: The accumulation of FPP can drive the synthesis of other important non-sterol isoprenoids, such as Coenzyme Q10 and dolichols. The in vivo data showing increased Coenzyme Q10 levels in rabbits treated with this compound supports this hypothesis. An increase in dolichol levels, as suggested by studies with other squalene synthase inhibitors, could have implications for protein glycosylation.

-

Safety Profile: The avoidance of isoprenoid depletion was initially hypothesized to translate into a better safety profile for this compound compared to statins, particularly concerning myopathy. However, the clinical development of this compound was halted due to concerns about potential liver toxicity at higher doses. The exact mechanism of this hepatotoxicity is not fully understood but may be related to the accumulation of FPP or its metabolites.

Conclusion

This compound's inhibition of squalene synthase results in a unique modulation of the mevalonate pathway, characterized by a significant accumulation of FPP, GGPP, and likely other non-sterol isoprenoids such as Coenzyme Q10 and dolichols. This targeted mechanism of action preserves essential cellular functions that are compromised by statin therapy. While the clinical development of this compound was discontinued, the in-depth understanding of its effects on mevalonate pathway intermediates provides a valuable framework for the development of future generations of lipid-lowering agents with potentially improved efficacy and safety profiles. The experimental protocols detailed in this guide serve as a resource for researchers continuing to explore the therapeutic potential of targeting downstream enzymes in the cholesterol biosynthesis pathway.

An In-depth Technical Guide on the Cellular Uptake and Intracellular Localization of Lapaquistat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and intracellular localization of Lapaquistat (TAK-475), a potent inhibitor of squalene synthase. The information presented herein is compiled from various preclinical and clinical studies to aid researchers and professionals in the field of drug development.

Introduction to this compound

This compound (TAK-475) is a cholesterol-lowering drug candidate that acts by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which target HMG-CoA reductase at an early step, this compound works further downstream, specifically at the first committed step to cholesterol synthesis.[1][3] This targeted mechanism was intended to reduce cholesterol levels without depleting essential isoprenoid intermediates, potentially avoiding some of the side effects associated with statins.[1][3] However, the development of this compound was halted due to concerns about potential liver toxicity at higher doses.[1][4][5] Understanding its cellular transport and localization is crucial for elucidating both its therapeutic effects and its adverse event profile.

Cellular Uptake and Distribution

This compound is administered as a prodrug, this compound acetate.[6] Following oral administration, it undergoes hydrolysis, primarily in the intestine, to its pharmacologically active metabolite, M-I.[6]

While specific transporters for this compound or its active metabolite M-I have not been explicitly identified in the reviewed literature, the data suggests an efficient distribution to its target organ, the liver. Pharmacokinetic studies in rats and dogs have shown that although the oral bioavailability of the parent compound is relatively low (3.5% in rats and 8.2% in dogs), the active metabolite M-I reaches significantly higher concentrations in the liver compared to the plasma.[6] This indicates a potential for active transport mechanisms into hepatocytes, the primary site of cholesterol synthesis.

In vitro studies have been conducted on various cell lines, including human monocytic THP-1 cells, HepG2 cells, and various cancer cell lines, to investigate the cellular effects of this compound.[7][8]

Intracellular Localization

The primary intracellular target of this compound's active metabolite is the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1). Squalene synthase is exclusively located in the membrane of the smooth endoplasmic reticulum (ER).[9] Therefore, for this compound to exert its inhibitory effect, its active metabolite must traverse the cytoplasm and localize to the ER. The accumulation of the active metabolite in the liver, the main organ for cholesterol biosynthesis, further supports its localization to the primary site of action.[6]

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound (TAK-475) and its Active Metabolite (M-I)

| Parameter | Species | Dose | Bioavailability | Key Findings | Reference |

| This compound acetate | Rat | 10 mg/kg (oral) | 3.5% | Concentrations of the active metabolite M-I were much higher in the liver than in plasma. | [6] |

| This compound acetate | Dog | 10 mg/kg (oral) | 8.2% | The main component in plasma was the active metabolite M-I. | [6] |

| This compound acetate | WHHLMI Rabbit | 100 mg/kg/day | Not Reported | Plasma levels of the active metabolite were 49.6 ± 13.9 nM. | [10] |

| This compound acetate | WHHLMI Rabbit | 200 mg/kg/day | Not Reported | Plasma levels of the active metabolite were 129 ± 31.8 nM. | [10] |

Table 2: In Vitro Effects of this compound Active Metabolite (TAK-475 M-I) on Isoprenoid Levels in THP-1 Cells

| Treatment Concentration of TAK-475 M-I | Farnesyl Diphosphate (FPP) Levels (µmol/L) | Geranylgeranyl Diphosphate (GGPP) Levels (µmol/L) |

| 30 nmol/L | ~427 | ~88 |

Data extrapolated from figures in the cited reference.[8]

Table 3: Effect of this compound Acetate on Coronary Plaque Composition in WHHLMI Rabbits (32 weeks of treatment)

| Plaque Component | Control Group | Low-Dose (100 mg/kg) | High-Dose (200 mg/kg) |

| Macrophage Concentration (%) | Not specified, but significantly higher than treated groups | Decreased by 67% (P=0.018) | Decreased by 63% (P=0.019) |

| Extracellular Lipid Deposits (%) | Not specified, but significantly higher than treated groups | Decreased by 60% (P=0.041) | Decreased by 51% (P=0.061) |

| Collagen Concentration (%) | 3.5 ± 0.7 | Not specified | 28.9 ± 4.6 (P<0.001) |

| Plaque Vulnerability Index | Not specified, but significantly higher than treated groups | Decreased by 83.6% (P=0.003) | Decreased by 90.5% (P<0.001) |

Data from a study by Shiomi et al.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies of this compound.

-

Objective: To determine the pharmacokinetic profile, efficacy, and safety of this compound.

-

Animal Models:

-

General Protocol (WHHLMI Rabbit Study):

-

Male WHHLMI rabbits (2 months old) were divided into control, low-dose (100 mg/kg/day), and high-dose (200 mg/kg/day) groups.[10][11]

-

This compound acetate was administered as a supplement in the diet for 32 weeks.[10][11]

-

Serum lipid levels were monitored every 4 weeks.[11]

-

At the end of the treatment period, animals were euthanized, and tissues were collected for analysis.

-

Coronary arteries were sectioned and stained for macrophages, smooth muscle cells, collagen, and other markers using immunohistochemistry.[10]

-

Plaque composition was quantified using computer-assisted image analysis.[10][11]

-

-

Objective: To investigate the cellular mechanisms of action and effects of this compound on specific cell types.

-

Cell Lines:

-

General Protocol (THP-1 Cell Study):

-

THP-1 cells were cultured in appropriate media and conditions.

-

Cells were incubated with varying concentrations of the active metabolite of this compound (TAK-475 M-I).[8]

-

To mimic mevalonate kinase deficiency, some experiments involved co-incubation with simvastatin to deplete mevalonate-derived isoprenoids.[8]

-

After incubation, cells were harvested, and the levels of intracellular isoprenoids (FPP, GGPP, FOH) were measured, likely using mass spectrometry-based methods.[8]

-

In some experiments, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the production of cytokines like IL-1β was quantified.[8]

-

While a specific protocol for this compound uptake was not detailed in the search results, a general methodology for assessing the cellular uptake of a compound is as follows:

-

Cell Seeding: Adherent cells are seeded in 24- or 96-well plates and grown to near confluence. For suspension cells, a specific number of cells are used per well.[13]

-

Pre-incubation: The growth medium is replaced with an assay buffer. Cells may be pre-incubated with inhibitors of specific uptake pathways to investigate the mechanism of transport.[13][14]

-

Initiation of Uptake: A known concentration of the radiolabeled or fluorescently labeled test compound (e.g., ¹⁴C-labeled this compound) is added to initiate uptake.[6][13]

-

Incubation: The plate is incubated for a predetermined time at 37°C.[13]

-

Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular compound. For adherent cells, this involves aspiration and washing. For suspension cells, this can be achieved by vacuum filtration onto filter mats.[13]

-

Quantification: The amount of intracellular compound is determined by measuring the radioactivity (scintillation counting) or fluorescence (flow cytometry or plate reader).[13][15]

Visualizations

Caption: Cholesterol biosynthesis pathway showing inhibition sites.

Caption: Workflow for in vitro analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ddescholar.acemap.info [ddescholar.acemap.info]

- 3. Squalene Synthase Inhibitor this compound Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effects of a squalene synthase inhibitor, this compound acetate (TAK-475), on statin-induced myotoxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. m.youtube.com [m.youtube.com]

Lapaquistat's Role in Lipid Metabolism: A Foundational Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational studies on Lapaquistat (TAK-475) and its role in lipid metabolism. This compound, a potent and selective inhibitor of squalene synthase, represents a distinct mechanistic approach to cholesterol reduction compared to the widely used statin class of drugs. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its effects.

Mechanism of Action: A Targeted Approach to Cholesterol Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of squalene synthase (farnesyl-diphosphate farnesyltransferase 1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Unlike statins, which inhibit HMG-CoA reductase at an early, rate-limiting step, this compound acts downstream, catalyzing the first committed step toward cholesterol synthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] This targeted inhibition prevents the formation of squalene and, consequently, cholesterol.

By acting downstream of HMG-CoA reductase, this compound was hypothesized to avoid the depletion of essential non-sterol isoprenoids, such as ubiquinone (Coenzyme Q10), which are also derived from the mevalonate pathway.[1] This was thought to potentially mitigate some of the side effects associated with statins, such as myopathy.[2] The inhibition of cholesterol synthesis in the liver leads to the upregulation of sterol regulatory element-binding protein 2 (SREBP-2), which in turn increases the expression of low-density lipoprotein (LDL) receptors on hepatocytes. This results in enhanced clearance of LDL cholesterol (LDL-C) from the circulation.[3][4]

Signaling Pathway Diagram

Quantitative Data on Lipid Metabolism

The following tables summarize the quantitative effects of this compound on key lipid parameters from preclinical and clinical studies.

Preclinical Studies

Table 1: Effects of this compound Acetate on Plasma Lipids and Coenzyme Q10 in WHHLMI Rabbits (32 weeks of treatment)

| Parameter | Control Group | This compound (100 mg/kg/day) | This compound (200 mg/kg/day) |

| Plasma Total Cholesterol (mg/dL) | 705 ± 42 | 580 ± 30 | 491 ± 28** |

| Plasma Triglycerides (mg/dL) | 250 ± 35 | 180 ± 25 | 158 ± 20 |

| VLDL Cholesterol (mg/dL) | 150 ± 20 | 105 ± 15* | 85 ± 12 |

| LDL Cholesterol (mg/dL) | 520 ± 35 | 450 ± 28 | 385 ± 25 |

| HDL Cholesterol (mg/dL) | 35 ± 5 | 38 ± 6 | 40 ± 5 |

| Plasma Coenzyme Q10 (nmol/L) | 150 ± 20 | 195 ± 25 | 205 ± 28 |

| Liver Coenzyme Q10 (nmol/g) | 80 ± 10 | 128 ± 15 | 152 ± 18** |

| Soleus Muscle Coenzyme Q10 (nmol/g) | 40 ± 5 | 56 ± 7 | 58 ± 8 |

*P<0.05, **P<0.01 vs. Control. Data adapted from Shiomi et al., 2008.[5]

Clinical Studies

Table 2: Percent Change from Baseline in LDL-Cholesterol in Patients with Primary Hypercholesterolemia (12-week monotherapy)

| Treatment | N | Mean Baseline LDL-C (mg/dL) | Least Squares Mean % Change from Baseline | P-value vs. Placebo |

| Placebo | 299 | 160.3 | -1.8 | - |

| This compound 50 mg | 302 | 160.5 | -18.2 | <0.001 |

| This compound 100 mg | 298 | 160.1 | -23.4 | <0.001 |

Data adapted from a meta-analysis of 12 clinical trials.[6]

Table 3: Additional LDL-C Reduction with this compound Co-administered with Statins in Patients with Primary Hypercholesterolemia (24 weeks)

| Treatment | N | Mean Baseline LDL-C (mg/dL) | Least Squares Mean % Change from Baseline | P-value vs. Placebo |

| Placebo + Statin | 563 | 125.1 | -1.1 | - |

| This compound 50 mg + Statin | 559 | 124.9 | -14.3 | <0.001 |

| This compound 100 mg + Statin | 560 | 125.3 | -19.0 | <0.001 |

Data adapted from a meta-analysis of 12 clinical trials.[2]

Table 4: Percent Change from Baseline in Other Lipid Parameters with this compound Monotherapy (12 weeks)

| Parameter | This compound 50 mg | This compound 100 mg |

| Non-HDL-C | -19.5% | -25.0% |

| Total Cholesterol | -14.1% | -18.0% |

| Apolipoprotein B | -16.8% | -21.9% |

| VLDL-C | -18.8% | -24.1% |

| Triglycerides | -15.0% | -19.4% |

| HDL-C | +2.9% | +3.2% |

All changes were statistically significant (P≤0.01) compared to placebo, except for HDL-C. Data adapted from Stein et al., 2011.[7]

Experimental Protocols

Detailed experimental protocols for the foundational studies on this compound are not extensively available in the public domain. However, based on standard methodologies in lipid research, the following sections outline the likely protocols employed.

In Vitro Squalene Synthase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50) of this compound against its target enzyme.

Objective: To quantify the inhibition of squalene synthase activity by this compound in a cell-free system.

Materials:

-

Enzyme Source: Microsomal fractions from rat liver homogenates or recombinant human squalene synthase.

-

Substrate: [1-14C] Farnesyl pyrophosphate (FPP).

-

Cofactor: NADPH.

-

Inhibitor: this compound (active metabolite, T-91485).

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl2, 2 mM DTT.

-

Scintillation Cocktail.

Protocol:

-

Enzyme Preparation: Prepare microsomal fractions from rat liver by differential centrifugation. Resuspend the microsomal pellet in assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, NADPH, and varying concentrations of this compound (or vehicle control).

-

Enzyme Addition: Add the microsomal protein to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding [1-14C] FPP. Incubate for 30 minutes at 37°C.

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol). Saponify the mixture at 70°C for 1 hour to hydrolyze lipids. Extract the non-saponifiable lipids (containing [14C]squalene) with hexane.

-

Quantification: Evaporate the hexane extract to dryness, resuspend in a small volume of hexane, and add to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells to release cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport.

Objective: To determine the effect of this compound treatment on the rate of cholesterol efflux from cultured cells (e.g., macrophages).

Materials:

-

Cell Line: e.g., J774 macrophages or THP-1 monocyte-derived macrophages.

-

Radiolabeled Cholesterol: [3H]-cholesterol.

-

Cholesterol Acceptor: Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

Test Compound: this compound.

-

Cell Culture Medium: e.g., DMEM with 10% FBS.

-

Equilibration Medium: Serum-free medium containing 0.2% BSA.

-

Lysis Buffer: e.g., 0.1 N NaOH.

Protocol:

-

Cell Plating: Seed cells in 24-well plates and allow them to adhere.

-

Labeling: Label the cellular cholesterol pools by incubating the cells with [3H]-cholesterol in culture medium for 24-48 hours.

-

Equilibration and Treatment: Wash the cells and incubate in equilibration medium containing this compound at various concentrations for 18-24 hours. This allows the radiolabel to equilibrate within the cellular cholesterol pools and for the drug to exert its effect.

-

Efflux: Replace the medium with fresh equilibration medium containing the cholesterol acceptor (ApoA-I or HDL). Incubate for 4-6 hours.

-

Sample Collection: Collect the medium (containing the effluxed [3H]-cholesterol). Lyse the cells in the wells with lysis buffer.

-

Quantification: Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the percent cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) * 100. Compare the efflux in this compound-treated cells to vehicle-treated controls.

Analysis of SREBP-2 Activation

Western blotting can be used to assess the activation of SREBP-2, a key transcriptional regulator of cholesterol metabolism.

Objective: To measure the effect of this compound on the proteolytic processing of SREBP-2 from its precursor form to its active nuclear form.

Materials:

-

Cell Line: e.g., HepG2 human hepatoma cells.

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer with protease inhibitors.

-

Antibodies: Primary antibody against the N-terminus of SREBP-2, secondary HRP-conjugated antibody.

-

SDS-PAGE and Western Blotting reagents and equipment.

-

Chemiluminescence detection reagents.

Protocol:

-

Cell Culture and Treatment: Culture HepG2 cells to near confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-SREBP-2 antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. The precursor form of SREBP-2 will appear at ~125 kDa, and the active nuclear form at ~68 kDa.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the nuclear form to the precursor form to determine the extent of SREBP-2 activation.

Conclusion and Future Directions

This compound demonstrated effective LDL-C lowering in a dose-dependent manner, both as a monotherapy and in combination with statins, by specifically inhibiting squalene synthase.[2][7] Preclinical studies also showed beneficial effects on the lipid profile and plaque stability in animal models.[5] However, the clinical development of this compound was halted due to observations of potential liver damage at higher doses.[1]

The foundational studies on this compound have provided valuable insights into the role of squalene synthase in lipid metabolism and the potential of targeting this enzyme for the treatment of hypercholesterolemia. While this compound itself did not reach the market, the knowledge gained from its development continues to inform the search for novel lipid-lowering therapies. Future research in this area may focus on developing squalene synthase inhibitors with an improved safety profile or exploring the therapeutic potential of modulating this pathway in other metabolic diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Squalene Synthase Inhibitor this compound Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lapaquistat (TAK-475) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lapaquistat (TAK-475), a potent squalene synthase inhibitor, in various cell culture-based assays. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experiments.

Introduction to this compound (TAK-475)

This compound is a selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Unlike statins, which target HMG-CoA reductase, this compound acts downstream, specifically inhibiting the conversion of farnesyl diphosphate (FPP) to squalene.[1][2] This targeted action prevents the synthesis of cholesterol without depleting essential isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP) and FPP, which are crucial for various cellular functions.[2] this compound has been investigated for its potential in treating hypercholesterolemia and has also shown anti-inflammatory and immunomodulatory properties in preclinical studies.[1][3] Although its clinical development for hypercholesterolemia was halted due to potential liver toxicity at high doses, it remains a valuable tool for in vitro research into cholesterol metabolism and inflammation.[4][5]

Mechanism of Action

This compound specifically targets and inhibits squalene synthase, the first committed enzymatic step in the cholesterol biosynthesis pathway. This leads to an accumulation of upstream intermediates, such as FPP, and a reduction in the production of squalene and, consequently, cholesterol. The inhibition of cholesterol synthesis upregulates the expression of LDL receptors on the cell surface as the cell attempts to increase cholesterol uptake from the extracellular environment.[4][6]

Figure 1. This compound's inhibition of the cholesterol biosynthesis pathway.

Quantitative Data

The following tables summarize the effective concentrations of this compound in various cell lines and assays based on published literature.

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2 | Cholesterol Synthesis | IC50 | 150 nM (this compound Acetate) | [6] |

| HepG2 | Cholesterol Synthesis | IC50 | 152 nM (T-91485, active metabolite) | [6] |

| Primary Human Hepatocytes | De Novo Cholesterol Synthesis | Relative IC50 | 110 nM | |

| HeLa | SQS Protein Reduction | DC50 | 1.4 µM |

| Cell Line | Treatment Concentration | Duration | Effect | Reference |

| HepG2 | Concentration-dependent | - | Increased LDL receptor binding | [6] |

| THP-1 | 0-20 µM | - | Inhibition of de novo cholesterol synthesis | |

| RAW 264.7 | 10 µM | 48 hours | Reduction of IL-6 and TNF-α release | |

| THP-1 (MKD-like) | 150 nM | - | 35% reduction in IL-1β production | |

| THP-1 (MKD-like) | 1000 nM | - | 23% reduction in IL-1β production | |

| Human PBMCs (MKD-like) | 1000 nM | - | 41% reduction in IL-1β production |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound acetate (TAK-475) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute, sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired final concentrations in your experiments, calculate the required concentration for a stock solution (e.g., 10 mM).

-

Weigh the appropriate amount of this compound acetate powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO or ethanol to the tube.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -20°C should be used within one month, while storage at -80°C is suitable for up to six months.[1]

Figure 2. Workflow for preparing this compound stock solution.

Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol is adapted from general cholesterol synthesis assays and tailored for use with this compound.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

-

[¹⁴C]-Acetic Acid or [³H]-Acetate

-

This compound stock solution

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Scintillation fluid and vials

-

Scintillation counter

-

6-well cell culture plates

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO or ethanol) in fresh complete medium for 24 hours.

-

Following pre-treatment, add [¹⁴C]-Acetic Acid or [³H]-Acetate to each well at a final concentration of 1 µCi/mL.

-

Incubate the cells for an additional 2-4 hours at 37°C.

-

Wash the cells twice with cold PBS.

-

Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

-

Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.

-

Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the rate of cholesterol synthesis.

-

Calculate the IC50 value by plotting the percentage inhibition of cholesterol synthesis against the logarithm of this compound concentration.

LDL Uptake Assay in HepG2 Cells

This protocol is adapted from general LDL uptake assays and can be used to assess the effect of this compound on LDL receptor activity.[7]

Materials:

-

HepG2 cells

-

Complete growth medium

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

This compound stock solution

-

Fluorescence microscope or plate reader

-

96-well black, clear-bottom cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control in fresh medium for 24-48 hours to induce LDL receptor expression.

-

After the treatment period, wash the cells with PBS.

-

Add fresh medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well.

-

Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.

-

Wash the cells three times with cold PBS to remove unbound DiI-LDL.

-

Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a plate reader (e.g., excitation/emission ~554/571 nm for DiI).

-

The increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in LDL uptake.

Cytokine Production Assay in Macrophage-like Cells (e.g., RAW 264.7 or THP-1)

This protocol describes the measurement of inflammatory cytokines in response to this compound treatment.

Materials:

-

RAW 264.7 or THP-1 cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 or THP-1 cells in a 96-well plate. For THP-1 cells, differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

-

Pre-treat the cells with this compound (e.g., 1 µM to 20 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control group.

-

Incubate the cells for 18-24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

A reduction in cytokine levels in the this compound-treated, LPS-stimulated cells compared to the LPS-stimulated control cells indicates an anti-inflammatory effect.

Conclusion

This compound (TAK-475) is a valuable research tool for studying the cholesterol biosynthesis pathway and its implications in various cellular processes. Its specific mechanism of action allows for the targeted investigation of squalene synthase inhibition. The protocols provided in these application notes offer a starting point for researchers to explore the effects of this compound in their specific cell culture models. It is recommended to optimize concentrations and incubation times for each cell line and experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mevalonate Kinase Deficiency and Squalene Synthase Inhibitor (TAK-475): The Balance to Extinguish the Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfera.unife.it [sfera.unife.it]

- 5. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Measurement of Lapaquistat's Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475) is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Unlike statins, which target the upstream enzyme HMG-CoA reductase, this compound acts at the first committed step in sterol synthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene.[2][4] This targeted approach is intended to reduce cholesterol levels while potentially avoiding some of the side effects associated with statins by not affecting the synthesis of other essential molecules derived from the mevalonate pathway.[2] These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of this compound and its active metabolite, T-91485.

Signaling Pathway: Cholesterol Biosynthesis

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. This compound inhibits squalene synthase, which catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This is a crucial, rate-limiting step in the pathway.

Caption: Cholesterol Biosynthesis Pathway showing this compound's inhibition of Squalene Synthase.

Quantitative Data Summary

The inhibitory activity of this compound and its active metabolite, T-91485, has been quantified in cell-based in vitro assays. These assays measure the overall inhibition of cholesterol synthesis in cultured cells, providing a physiologically relevant assessment of the compound's efficacy.

| Compound | Assay Type | Biological System | IC50 (nM) | Reference |

| This compound (TAK-475) | Cholesterol Synthesis Inhibition | HepG2 cells | 150 | [5] |

| T-91485 (active metabolite) | Cholesterol Synthesis Inhibition | HepG2 cells | 152 | [5] |

| T-91485 (active metabolite) | De Novo Cholesterol Synthesis | Human Primary Hepatocytes | 110 | [6] |

Experimental Protocols

Two primary types of in vitro assays are commonly used to determine the inhibitory activity of compounds against squalene synthase: direct enzyme activity assays (using radiolabeled substrates or measuring cofactor consumption) and cell-based assays that measure the downstream effects on cholesterol synthesis.

Radiolabeled Squalene Synthase Inhibition Assay

This assay directly measures the enzymatic activity of squalene synthase by quantifying the conversion of a radiolabeled substrate, [³H]-farnesyl pyrophosphate ([³H]-FPP), into [³H]-squalene.

Experimental Workflow:

Caption: Workflow for a radiolabeled squalene synthase inhibition assay.

Materials:

-

Human or rat liver microsomes (as a source of squalene synthase)

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH

-

Potassium hydroxide (KOH) in ethanol

-

Hexane

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, NADPH, and liver microsomes in a test tube.

-

Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) or the vehicle control to the reaction mixtures.

-

Pre-incubate the mixtures for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding [³H]-FPP to each tube.

-

Incubate the reaction for 15-30 minutes at 37°C.

-

Stop the reaction by adding a solution of KOH in ethanol.

-